

In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline

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Compound of Interest

Compound Name: 2-Nitrosoaniline

Cat. No.: B8210322

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Abstract

2-Nitrosoaniline is a reactive aromatic compound of interest in chemical synthesis and potentially as an intermediate in various biological and environmental processes. Understanding its stability and decomposition pathways is crucial for its safe handling, storage, and for predicting its fate in different environments. This technical guide provides a comprehensive overview of the current knowledge on the stability of **2-Nitrosoaniline**, detailing its decomposition under thermal, photochemical, and pH-driven conditions. This document summarizes available quantitative data, outlines experimental protocols for stability assessment, and visualizes the key decomposition pathways.

Introduction

2-Nitrosoaniline ($C_6H_6N_2O$) is an aromatic compound characterized by a nitroso group ($-N=O$) positioned ortho to an amino group ($-NH_2$) on a benzene ring. This substitution pattern imparts unique chemical reactivity and makes the molecule susceptible to various degradation processes. The proximity of the electron-donating amino group and the electron-withdrawing nitroso group influences the electronic structure of the molecule, impacting its stability. A thorough understanding of the stability and decomposition of **2-Nitrosoaniline** is paramount for applications in organic synthesis, as well as for assessing its potential toxicological and environmental impact, particularly as N-nitroso compounds are a class of molecules known for their biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Nitrosoaniline** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Nitrosoaniline**

Property	Value
Molecular Formula	C ₆ H ₆ N ₂ O
Molecular Weight	122.12 g/mol
Appearance	Expected to be a colored solid
Melting Point	Data not readily available
Boiling Point	Data not readily available
Solubility	Expected to have limited solubility in water, soluble in organic solvents

Stability Profile

The stability of **2-Nitrosoaniline** is influenced by several factors, including temperature, light, and pH. While specific quantitative data for **2-Nitrosoaniline** is scarce in publicly available literature, the stability of related N-nitroso compounds provides valuable insights.

Thermal Stability

N-nitroso compounds can undergo thermal decomposition. For related compounds, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the standard methods to assess thermal stability. These techniques can determine decomposition temperatures, rates of degradation, and product lifetimes.[1] For imidazoline/dimethyl succinate hybrids, a class of related compounds, thermal stability was observed up to 200–208 °C under inert conditions and up to 191–197 °C under oxidizing conditions.[2] While specific TGA/DSC data for **2-Nitrosoaniline** is not available, it is expected to decompose at elevated temperatures.

Photochemical Stability

Aromatic nitroso compounds are known to be sensitive to light. The photolysis of N-nitrosamines is a recognized decomposition pathway, particularly in aqueous solutions exposed to sunlight.[3] The quantum yield of decomposition is a key parameter in assessing photochemical stability. While the quantum yield for **2-Nitrosoaniline** has not been explicitly reported, studies on related N-nitrosodimethylamine (NDMA) show a constant quantum yield of approximately 0.3 over a pH range of 2-8, which drops significantly in alkaline conditions.[3][4] The primary photochemical process for N-methyl-N-nitrosoanilines involves N-N bond fission.[5] It is highly probable that **2-Nitrosoaniline** exhibits similar photosensitivity.

pH-Dependent Stability

The stability of N-nitroso compounds is highly dependent on pH.

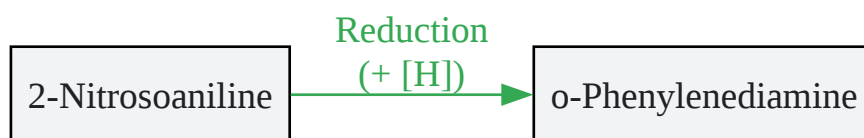
- **Acidic Conditions:** In acidic solutions, N-nitroso compounds can undergo denitrosation, which is the cleavage of the N-N bond to release nitric oxide and the corresponding amine.[3][4] This reaction is often catalyzed by nucleophiles.[3] For N-nitroso-2-pyrrolidone, decomposition in mildly acidic solutions proceeds through both denitrosation and deamination pathways, with a rate-limiting protonation step.[6] It is expected that **2-Nitrosoaniline** will also be susceptible to acid-catalyzed decomposition.
- **Neutral and Basic Conditions:** In neutral and alkaline solutions, N-nitroso compounds are generally more stable than in acidic conditions.[7] However, decomposition can still occur. For instance, N-nitroso-2-pyrrolidone decomposes in neutral and alkaline solutions via hydrolysis, a reaction catalyzed by basic species.[8] The photolysis quantum yields of NDMA are observed to decrease significantly at pH values above 8.[3][4]

Decomposition Pathways

The decomposition of **2-Nitrosoaniline** can proceed through several pathways, including reduction, oxidation, and rearrangement, depending on the conditions.

Reduction

The nitroso group is susceptible to reduction. The catalytic reduction of the related compound 2-nitroaniline to the less toxic o-phenylenediamine is a well-studied process, often employing reducing agents like sodium borohydride in the presence of a catalyst.[9] A similar reduction of the nitroso group of **2-Nitrosoaniline** would yield o-phenylenediamine.

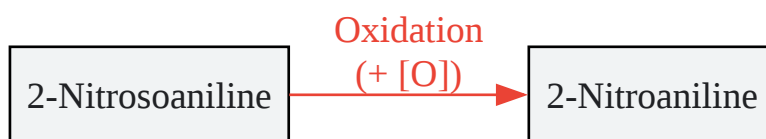


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Caption: Reduction pathway of **2-Nitrosoaniline**.

Oxidation

Oxidation of the amino group or the nitroso group can lead to a variety of products. The oxidation of aniline, a related compound, can yield nitrobenzene, azoxybenzene, and benzoquinones.[10] The oxidation of **2-Nitrosoaniline** could potentially lead to 2-nitroaniline or other coupled products. The oxidation of 2-nitropropane by horseradish peroxidase involves the formation of radical species and hydrogen peroxide.[11]

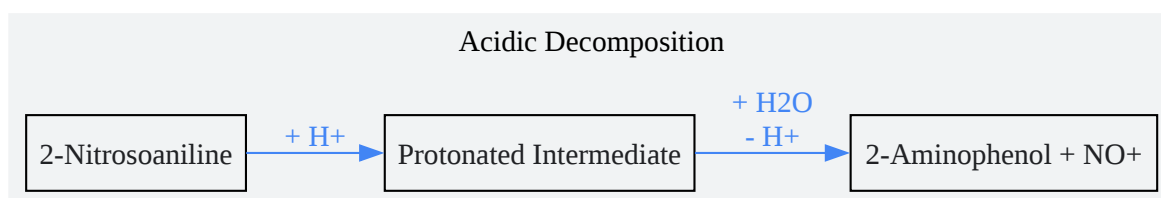


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Caption: Potential oxidation pathway of **2-Nitrosoaniline**.

Decomposition in Acidic Media

Under acidic conditions, the primary decomposition pathway for N-nitroso compounds is denitrosation.[3][4] This involves protonation of the nitroso group, followed by nucleophilic attack and cleavage of the N-N bond to release the amine and a nitrosyl species.



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Caption: Proposed acidic decomposition of **2-Nitrosoaniline**.

Experimental Protocols

A comprehensive stability study of **2-Nitrosoaniline** would involve a combination of analytical techniques to monitor its degradation and identify the resulting products.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the degradation of **2-Nitrosoaniline** over time.

- Objective: To develop and validate a stability-indicating HPLC method for the determination of **2-Nitrosoaniline**.
- Instrumentation: HPLC system with a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be optimized to achieve good separation of the parent compound from its degradation products.
- Detection: The wavelength of maximum absorbance for **2-Nitrosoaniline** should be determined using a UV-Vis spectrophotometer and used for detection.
- Procedure:
 - Prepare a stock solution of **2-Nitrosoaniline** in a suitable solvent (e.g., methanol or acetonitrile).
 - Prepare working solutions at different concentrations to establish linearity.
 - Subject solutions of **2-Nitrosoaniline** to stress conditions (e.g., heat, acid, base, light, oxidation).

- At specified time points, inject the stressed samples into the HPLC system.
- Monitor the decrease in the peak area of **2-Nitrosoaniline** and the appearance of new peaks corresponding to degradation products.
- Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.

- Objective: To identify the major degradation products of **2-Nitrosoaniline**.
- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).
- Procedure:
 - Separate the degradation products using the developed HPLC method.
 - Introduce the column effluent into the mass spectrometer.
 - Acquire full-scan mass spectra to determine the molecular weights of the degradation products.
 - Perform tandem MS (MS/MS) experiments on the molecular ions of the degradation products to obtain fragmentation patterns.
 - Propose structures for the degradation products based on their molecular weights and fragmentation patterns.[\[5\]](#)[\[12\]](#)[\[13\]](#)

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of **2-Nitrosoaniline** in the solid state.

- Objective: To determine the thermal decomposition profile of **2-Nitrosoaniline**.

- Instrumentation: TGA and DSC instruments.
- TGA Procedure:
 - Place a small, accurately weighed sample of **2-Nitrosoaniline** in the TGA pan.
 - Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition).
 - Record the weight loss as a function of temperature. The resulting thermogram will show the onset temperature of decomposition and the percentage of weight loss at different stages.^{[1][14]}
- DSC Procedure:
 - Place a small, accurately weighed sample in a DSC pan.
 - Heat the sample at a constant rate.
 - Record the heat flow to or from the sample. The DSC thermogram will show endothermic or exothermic events associated with melting and decomposition.

Caption: General workflow for stability testing.

Conclusion

While specific quantitative stability data for **2-Nitrosoaniline** is limited in the current literature, a comprehensive understanding of its stability and decomposition can be inferred from the behavior of related N-nitroso and aniline compounds. **2-Nitrosoaniline** is expected to be sensitive to heat, light, and acidic conditions. The primary decomposition pathways likely involve reduction of the nitroso group, oxidation of the aromatic system, and acid-catalyzed denitrosation. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to perform detailed stability studies, generate quantitative data, and elucidate the specific decomposition pathways of this important molecule. Further computational studies could also provide valuable insights into the reaction mechanisms and kinetics of its degradation.

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